4-Morpholin-4-ylpentanoic acid hydrochloride is a synthetic compound characterized by the presence of a morpholine ring and a pentanoic acid moiety. Its chemical formula is , with a CAS number of 805180-10-3. This compound is classified under the category of morpholine derivatives, which are known for their biological activity and potential therapeutic applications.
4-Morpholin-4-ylpentanoic acid hydrochloride can be synthesized through various chemical methods, often involving the reaction of morpholine with pentanoic acid derivatives. It is commercially available from suppliers such as VWR and Sigma-Aldrich, indicating its relevance in research and pharmaceutical applications .
This compound belongs to the class of heterocyclic compounds, specifically morpholines, which are cyclic amines containing both nitrogen and oxygen atoms. Morpholine derivatives are often utilized in medicinal chemistry due to their diverse biological activities.
The synthesis of 4-Morpholin-4-ylpentanoic acid hydrochloride typically involves the following steps:
The synthesis may employ various catalysts such as palladium or platinum to enhance reaction efficiency. Conditions such as temperature, pressure, and pH are critical in optimizing yield and purity. For instance, using hydrogen as a reducing agent can facilitate the formation of the desired product while minimizing by-products .
The molecular structure of 4-Morpholin-4-ylpentanoic acid hydrochloride features a morpholine ring attached to a pentanoic acid chain. The structure can be represented as follows:
Key structural data includes:
4-Morpholin-4-ylpentanoic acid hydrochloride can undergo several chemical reactions, including:
These reactions typically require specific conditions such as controlled temperature and the presence of catalysts to proceed efficiently. For instance, oxidation reactions may require oxidizing agents such as potassium permanganate or chromium trioxide.
Research suggests that morpholine derivatives often exhibit antimicrobial and analgesic properties, indicating potential therapeutic roles . The specific pathways and targets for 4-Morpholin-4-ylpentanoic acid hydrochloride would require further investigation through pharmacological studies.
Relevant data regarding its reactivity suggest that it can participate in various organic reactions typical for carboxylic acids and amines .
4-Morpholin-4-ylpentanoic acid hydrochloride has potential applications in:
Morpholine (1-oxa-4-azacyclohexane) emerged as a significant heterocyclic scaffold in medicinal chemistry following its commercial availability in the 1930s. By 2003, over 100 approved drugs incorporated this privileged structure, underscoring its pharmaceutical versatility [1]. The morpholine ring’s integration into drug design accelerated in the late 20th century, with landmark therapeutics such as the β-blocker Timolol (1978) for cardiovascular diseases and the fluoroquinolone antibiotic Levofloxacin (1996) demonstrating clinical impact [3]. The antidepressant Reboxetine (Pfizer) and antifungal Amorolfine further exemplify morpholine’s therapeutic breadth, spanning CNS disorders, infectious diseases, and oncology [1] [3].
Table 1: Milestones in Morpholine-Based Drug Development
Year | Compound | Therapeutic Category | Molecular Target/Use |
---|---|---|---|
1978 | Timolol | Cardiovascular | β-adrenergic receptor antagonist |
1980s | Amorolfine | Antifungal | Sterol Δ14-reductase/Δ7-Δ8 isomerase inhibition |
1992 | Moclobemide | Antidepressant | Monoamine oxidase A inhibitor |
1996 | Levofloxacin | Antibacterial | DNA gyrase/topoisomerase IV inhibition |
2014 | Finafloxacin | Antibacterial (FDA-approved) | DNA gyrase inhibition |
This evolution paralleled methodological advances in synthetic chemistry. Early routes to morpholine derivatives faced limitations in yield and functional group tolerance, but modern strategies like gold-catalyzed cyclization of alkynylamines (2015) and Pd-mediated aerobic oxidative cyclization (2017) enabled efficient access to complex analogs [3]. These innovations facilitated systematic structure-activity relationship (SAR) studies, cementing morpholine’s status as a "privileged structure" capable of conferring target affinity and optimized pharmacokinetics across diverse molecular targets [1].
The morpholine ring contributes to bioactive molecule design through three primary mechanisms:
Solubility and Physicochemical Optimization: Morpholine’s O- and N-atoms impart moderate polarity, enhancing aqueous solubility without excessive hydrophilicity. This balances logP values, improving membrane permeability while maintaining acceptable solubility—critical for oral bioavailability. For instance, morpholine-containing kinase inhibitors often demonstrate 2–5-fold higher aqueous solubility than non-morpholine analogs [1] [3].
Stereoelectronic Effects on Target Affinity: The morpholine oxygen engages in hydrogen-bond acceptor interactions, while the nitrogen (when protonated) acts as a hydrogen-bond donor. This dual capability enables interactions with diverse enzyme active sites. In phosphoinositide 3-kinase (PI3K) inhibitors, morpholine serves as a key pharmacophore by mimicking the solvated state of ATP’s phosphate group, forming critical hydrogen bonds with catalytic residues [1].
Metabolic Stability Modulation: Although susceptible to oxidative metabolism, morpholine’s metabolic lability can be strategically exploited. Its oxidation to carboxylated or hydroxylated metabolites provides a controlled clearance pathway, reducing the risk of long half-lives and accumulation. This contrasts with highly stable scaffolds linked to hepatotoxicity [1] [3].
Table 2: Physicochemical Influence of Morpholine Incorporation
Property | Effect of Morpholine Moiety | Impact on Drug Design |
---|---|---|
logP | Reduces by 0.5–1.5 units vs. aliphatic amines | Optimizes lipophilicity for membrane permeation |
Aqueous Solubility | Increases 2–10-fold in neutral pH | Enhances oral absorption and formulation flexibility |
Hydrogen-Bond Capacity | Acceptors: 1; Donors: 1 (protonated N) | Facilitates target binding and ligand efficiency |
pKa (N) | ~7–8 (weak base) | Modulates ionization state across physiological pH |
Natural products like the marine-sponge-derived Chelonin C and anticancer Monanchocidin A incorporate morpholine-like substructures, validating its biological relevance [3]. Synthetic applications leverage these properties; for example, morpholine-containing HIV protease inhibitors exploit the ring’s conformational flexibility to enhance binding entropy [1].
Functionalization of morpholine derivatives with carboxylic acids and hydrochloride salts addresses two critical drug design challenges: synthetic tractability and pharmacokinetic optimization.
Carboxylic Acid Functionalization:
Hydrochloride Salt Formation:
Table 3: Impact of Hydrochloride Salt Formation on Key Properties
Property | Free Base | Hydrochloride Salt | Design Advantage |
---|---|---|---|
Aqueous Solubility | Low (often <1 mg/mL) | High (often 50–200 mg/mL) | Enables IV administration and high oral absorption |
Melting Point | Variable; may be low or amorphous | Typically >150°C | Improves crystallinity and stability |
Hygroscopicity | Often high | Reduced | Simplifies storage and processing |
Ionization State | Partially ionized at pH 7.4 | Fully ionized in gastric pH | Enhances dissolution in stomach |
The strategic combination of morpholine, carboxylic acid, and hydrochloride salt in 4-Morpholin-4-ylpentanoic acid hydrochloride exemplifies modern drug design principles: the morpholine enhances target affinity and metabolic balance, the carboxylic acid enables further derivatization, and the hydrochloride salt ensures optimal physicochemical behavior for preclinical evaluation [3] [4] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0